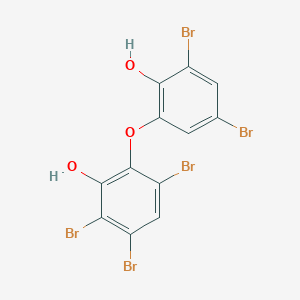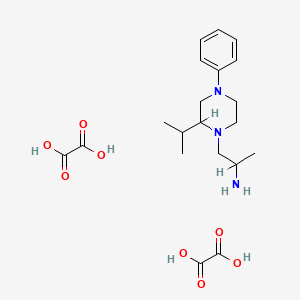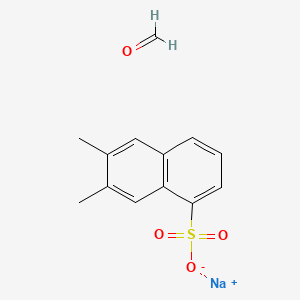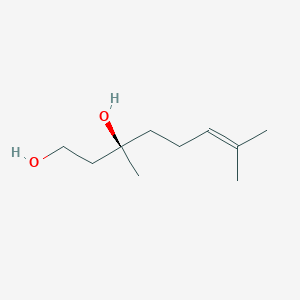
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is a polybrominated diphenyl ether (PBDE) compound PBDEs are a group of chemicals that are used as flame retardants in a variety of applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,3,5-tribromophenol with 3,5-dibromo-2-hydroxyphenol under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available brominated phenols. The process includes bromination, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
化学反応の分析
Types of Reactions
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or zinc in acetic acid.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully debrominated phenols.
Substitution: Formation of substituted phenols with different functional groups.
科学的研究の応用
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has several scientific research applications, including:
作用機序
The mechanism of action of 2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol involves its interaction with biological molecules and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2,4,6-Tribromophenol: Another polybrominated phenol with similar flame retardant properties.
2,3,4,5-Tetrabromophenol: A polybrominated phenol with additional bromine atoms, leading to different chemical and biological properties.
2,3,5,6-Tetrabromophenol: A polybrominated phenol with a different bromination pattern, affecting its reactivity and applications.
Uniqueness
2,3,5-Tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is unique due to its specific bromination pattern and the presence of multiple phenol groups.
特性
CAS番号 |
80246-26-0 |
|---|---|
分子式 |
C12H5Br5O3 |
分子量 |
596.7 g/mol |
IUPAC名 |
2,3,5-tribromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)10(18)8(2-4)20-12-7(16)3-5(14)9(17)11(12)19/h1-3,18-19H |
InChIキー |
OBMWDTFRQJRRIM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Br)Br)Br)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)







![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)



![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

